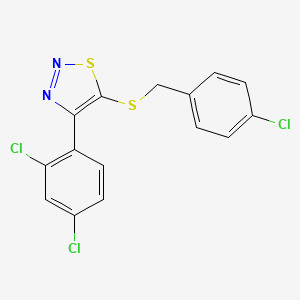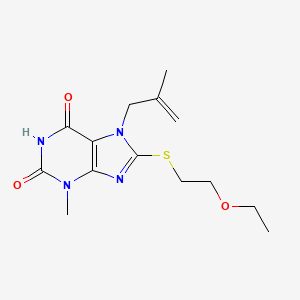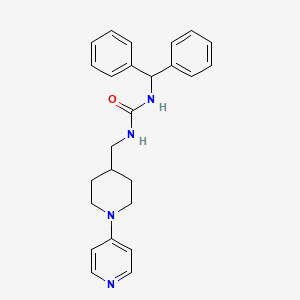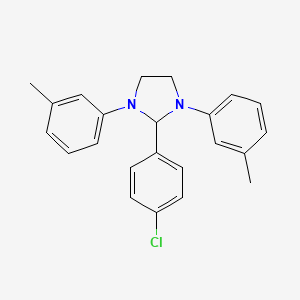
4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfur-containing organic compound with multiple aromatic rings (benzyl and phenyl groups) and a thiadiazole group. The presence of chlorine atoms indicates that it’s a type of organochlorine compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a thiadiazole group. The chlorine atoms could potentially influence the electronic structure and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors like the position of the chlorine atoms and the nature of the thiadiazole group. Organochlorine compounds are often involved in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of the chlorine atoms, and the thiadiazole group. For example, the compound might have a relatively high molecular weight due to the presence of multiple aromatic rings .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research into thiadiazole derivatives, closely related to the specified compound, has demonstrated their potential in antiviral applications. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed certain compounds possessing anti-tobacco mosaic virus activity (Chen et al., 2010).
Synthesis and Structure Analysis
The formation and structural analysis of benzimidazo[1,2-c][1,2,3]thiadiazoles indicate the versatility of thiadiazole compounds in generating novel ring systems with potential for various chemical applications (Tumkevičius et al., 2003).
Electronic Structure and Interface Properties for Solar Cells
Studies on the electronic structure and interface properties of thiadiazole derivatives, similar in structure to the mentioned compound, highlight their significance in the development of organic solar cells. The interaction between the sulfur of benzothiadiazole and gold was specifically noted, which could impact the interface properties in devices (Hintz et al., 2010).
Corrosion Inhibition
The investigation into thiadiazole derivatives for corrosion inhibition of metals demonstrates their protective qualities. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to predict corrosion inhibition performances, showcasing the utility of these compounds in material science (Kaya et al., 2016).
Quantum Chemical and Molecular Dynamics Simulation Studies
Further studies employing quantum chemical and molecular dynamics simulations on thiadiazole derivatives for corrosion inhibition underscore the methodological approaches to understanding and enhancing the efficacy of such compounds in practical applications (Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-14(19-20-22-15)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSBXIKNCWFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2996383.png)

![{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B2996388.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2996392.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2996394.png)

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)


![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)